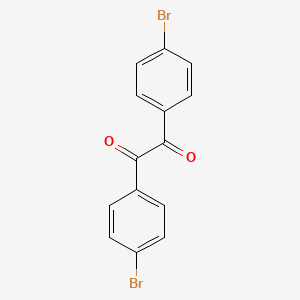

4,4'-Dibromobenzil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-bromophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCBYBDDECLFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044925 | |

| Record name | 4,4'-Dibromobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35578-47-3 | |

| Record name | 4,4′-Dibromobenzil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35578-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromobenzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035578473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dibromobenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dibromobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl)ethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIBROMOBENZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4TXV8A656 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dibromobenzil: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromobenzil is a brominated organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its structure, featuring two bromine atoms on a benzil framework, imparts unique reactivity, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials for applications such as dye-sensitized solar cells and photochromic lenses.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical and Physical Properties

This compound is a yellow crystalline powder at room temperature.[2][4] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol and acetone.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Br₂O₂ | [2] |

| Molecular Weight | 368.02 g/mol | [2][5][6][7] |

| Melting Point | 224-226 °C | [2][6] |

| Boiling Point (Predicted) | 457.2 ± 30.0 °C | [2] |

| Appearance | Yellow Crystalline Powder | [2] |

| Solubility | Sparingly soluble in water | [2] |

| CAS Number | 35578-47-3 | [1][2][3][5][6][7][8] |

Structural Information

The structure of this compound consists of a central 1,2-ethanedione (α-diketone) moiety connecting two 4-bromophenyl groups. This structure has been confirmed by various spectroscopic methods and X-ray crystallography.

| Identifier | Value | Source |

| IUPAC Name | 1,2-bis(4-bromophenyl)ethane-1,2-dione | [5][8] |

| SMILES | O=C(C(=O)C1=CC=C(Br)C=C1)C1=CC=C(Br)C=C1 | [8] |

| InChI | InChI=1S/C14H8Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | [1][2][5][8] |

| InChIKey | NYCBYBDDECLFPE-UHFFFAOYSA-N | [1][2][5][8] |

Crystal Structure

Crystallographic data for this compound is available in the Cambridge Structural Database, providing detailed information on its solid-state conformation, including bond lengths and angles.[5]

Spectroscopic Data

| Spectrum | Key Features | Source |

| ¹H NMR | Spectra available, though specific peak assignments require further analysis. | [5][9][10] |

| IR | Spectra available, showing characteristic carbonyl and aromatic C-Br stretches. | [5] |

| Mass Spectrometry | Major fragments observed at m/z 183 and 185. | [5][11] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a multi-step process starting from benzoin and urea. This process includes the formation of an intermediate, 4,5-diphenylimidazol-2-one, followed by bromination and subsequent oxidation to yield the final product.[12]

Experimental Protocol: Synthesis from Benzoin and Urea[12]

Step 1: Synthesis of 4,5-diphenylimidazol-2-one

-

A mixture of benzoin (0.8 mol) and urea (0.88 mol) in o-dichlorobenzene (360 g) is heated to 145-160 °C for 40 minutes.

-

The water formed during the reaction is continuously removed by distillation.

-

The reaction mixture is stirred for an additional 30 minutes at 165-170 °C.

-

The mixture is then cooled, leading to the precipitation of 4,5-diphenylimidazol-2-one around 110 °C.

Step 2: Bromination of 4,5-diphenylimidazol-2-one

-

The precipitated 4,5-diphenylimidazol-2-one is brominated to form 4,5-bis-(4'-bromophenyl)-imidazol-2-one. (Specific brominating agents and conditions are detailed in the patent).

Step 3: Oxidation to this compound

-

The brominated intermediate is oxidized to yield this compound.

-

The crude product is purified by crystallization from a suitable solvent, such as isopropanol.

-

The final product is dried in a vacuum oven at 90 °C. This process is reported to yield this compound with a purity of 99% and a melting point of 227-228 °C.

Caption: Synthetic pathway for this compound from benzoin and urea.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various organic molecules.[1] Its diketone functionality and the presence of two bromine atoms provide multiple reaction sites for further chemical modifications.[13]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity.[1][12] For example, it is an intermediate in the preparation of 4,4'-dibromobenzilic acid esters, which have shown insecticidal and acaricidal properties.[12]

-

Materials Science: It has been utilized in the synthesis of novel quinoxaline-based sensitizers for dye-sensitized solar cells.[2] It is also used in the production of photochromic lenses.[1][3]

-

Organic Synthesis: The bromine atoms can be readily substituted or used in cross-coupling reactions to introduce new functional groups, making it a versatile building block for a wide range of organic compounds.[1]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[6][8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[6] It should be stored in a well-ventilated area under an inert atmosphere at room temperature.[2][14]

References

- 1. CAS 35578-47-3: 4,4′-Dibromobenzil | CymitQuimica [cymitquimica.com]

- 2. This compound | 35578-47-3 [chemicalbook.com]

- 3. This compound | 35578-47-3 | FD67078 | Biosynth [biosynth.com]

- 4. This compound | 35578-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C14H8Br2O2 | CID 96430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4 -Dibromobenzil 90 , technical grade 35578-47-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound(35578-47-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(35578-47-3) MS [m.chemicalbook.com]

- 12. US3829496A - Process for the production of this compound - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. bldpharm.com [bldpharm.com]

Technical Guide: 4,4'-Dibromobenzil - Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dibromobenzil, a versatile building block in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and derivatization, and explores the biological activities of its derivatives, offering insights for researchers in chemistry and drug development.

Core Compound Specifications

This compound is a diaryl-α-diketone with the IUPAC name 1,2-bis(4-bromophenyl)ethane-1,2-dione. Its core chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 35578-47-3 |

| Molecular Formula | C₁₄H₈Br₂O₂ |

| Molecular Weight | 368.02 g/mol |

| Appearance | Light yellow to amber crystalline powder |

| Melting Point | 224-226 °C |

| Synonyms | Bis(4-bromophenyl)ethanedione, p,p'-Dibromobenzil |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a three-step process starting from benzoin. This procedure is adapted from a patented method, ensuring high purity and yield.

Step 1: Synthesis of 4,5-Diphenylimidazol-2-one

-

In a flask equipped with a reflux condenser and a water separator, a suspension of benzoin and urea in an inert, water-insoluble organic solvent (e.g., o-dichlorobenzene) is heated.

-

The reaction is catalyzed by an organic acid such as benzoic acid or p-toluenesulfonic acid.

-

The mixture is heated to a temperature between 140-185 °C to drive the condensation reaction, forming 4,5-diphenylimidazol-2-one.

Step 2: Bromination of 4,5-Diphenylimidazol-2-one

-

The intermediate from Step 1 is then brominated using elemental bromine.

-

The reaction is typically carried out in the same solvent at a temperature of 80-100 °C.

-

This step yields 4,5-bis(4'-bromophenyl)-imidazol-2-one.

Step 3: Oxidation to this compound

-

The brominated intermediate is oxidized using a suitable oxidizing agent, such as concentrated nitric acid.

-

The oxidation is performed at a temperature below 60 °C.

-

The final product, this compound, is isolated, for instance, by steam distillation to remove the solvent, followed by recrystallization.

Synthesis of Quinoxaline Derivatives

This compound serves as a key precursor for the synthesis of quinoxaline derivatives, which are known for their diverse biological activities. A general method involves the condensation of this compound with an ortho-phenylenediamine.

-

To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or toluene, add the selected ortho-phenylenediamine (1 mmol).

-

The reaction can be catalyzed by various catalysts, including acidic catalysts or green catalysts like bentonite clay, to improve efficiency and yield.

-

The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by filtration and purified by recrystallization.

Synthesis of Hydantoin Derivatives

Hydantoin derivatives, known for their anticonvulsant properties, can be synthesized from this compound. A microwave-assisted method offers a rapid and efficient route.

-

A mixture of this compound (1 equivalent) and urea or a substituted urea (1.5-2 equivalents) is dissolved in a solvent like Dimethyl Sulfoxide (DMSO).

-

An aqueous solution of a strong base, such as potassium hydroxide, is added to the mixture.

-

The reaction mixture is subjected to microwave irradiation in short pulses.

-

After the reaction is complete, the mixture is poured into cold water to precipitate the product.

-

The crude product is collected by filtration and recrystallized to yield the pure 5,5-bis(4-bromophenyl)hydantoin derivative.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological potential, particularly in the areas of oncology and microbiology.

Anticancer Activity of Quinoxaline Derivatives

Certain quinoxaline derivatives synthesized from this compound have shown potent anticancer activity. For instance, some derivatives have been found to induce apoptosis in human non-small-cell lung cancer cells.[1] The proposed mechanism of action involves the activation of the intrinsic apoptotic pathway.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. The presence of bromine atoms in the molecular structure is often associated with enhanced antimicrobial activity. The mechanism of action for many of these compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, some thiosemicarbazide derivatives have been shown to inhibit human DNA topoisomerase II, a mechanism that can be relevant for both anticancer and antimicrobial effects.[2][3]

Applications in Materials Science

Beyond its use in the synthesis of biologically active molecules, this compound is a valuable precursor in materials science.

-

Photochromic Lenses: This compound has been used in the production of photochromic lenses. While specific formulations are often proprietary, the general principle involves the incorporation of organic photochromic dyes that reversibly change their structure and color upon exposure to UV light.[4]

-

Dye-Sensitized Solar Cells: Quinoxaline-based sensitizers, synthesized from this compound, have been utilized in the development of dye-sensitized solar cells (DSSCs).[5]

Conclusion

This compound is a key chemical intermediate with a well-established synthetic protocol and diverse applications. Its utility extends from the synthesis of complex heterocyclic molecules with significant biological activities to the development of advanced materials. The continued exploration of its derivatives holds promise for the discovery of new therapeutic agents and innovative materials.

References

- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dibromobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-Dibromobenzil (CAS No: 35578-47-3), a key intermediate in various organic syntheses.[1][2] This document details a robust synthetic protocol and outlines the standard analytical techniques for its characterization, presenting key data in a structured format for ease of reference.

Physicochemical Properties and Characterization Data

This compound is typically a yellow to pale brown crystalline powder.[3][4][5] A summary of its key physicochemical properties and characterization data is presented below.

Table 1: Summary of Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈Br₂O₂ | [4][6][7] |

| Molecular Weight | 368.02 g/mol | [4][6][7] |

| Appearance | Light yellow to amber powder or crystals | [3][4][5] |

| Melting Point | 224-226 °C (lit.) | [4][8] |

| Solubility | Sparingly soluble in water | [4][8] |

| ¹H NMR | Spectral data available | [6][9] |

| ¹³C NMR | Spectral data available | [6] |

| Infrared (IR) Spectrum | Characteristic peaks for carbonyl (C=O) and C-Br bonds. Spectral data available. | [6][10] |

| Mass Spectrum (MS) | Shows characteristic isotopic pattern for two bromine atoms. Spectral data available. | [6][11] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from benzoin. This process includes the formation of an intermediate, 4,5-diphenylimidazol-2-one, followed by bromination and subsequent oxidation to yield the final product.[12] This method has been shown to produce this compound in high purity and good yields.[12]

Caption: Synthesis workflow for this compound from Benzoin.

Experimental Protocol: Synthesis

The following protocol is adapted from a patented industrial process.[12]

Materials:

-

Benzoin

-

Urea

-

p-toluenesulfonic acid (catalyst)

-

o-dichlorobenzene (solvent)

-

Bromine

-

63% Nitric acid

Procedure:

-

Condensation: In a flask equipped with a reflux condenser and a water separator, heat a mixture of p-toluenesulfonic acid and o-dichlorobenzene to approximately 175°C with stirring.

-

Slowly add a suspension of benzoin and urea in o-dichlorobenzene to the heated solution over about 40 minutes, ensuring the internal temperature does not drop below 150°C.

-

Continuously remove the water formed during the reaction by distillation. Maintain the reaction at 165-170°C for an additional 30 minutes.

-

Cool the mixture with stirring. A precipitate of 4,5-diphenylimidazol-2-one will form at around 110°C.

-

Bromination: At an internal temperature of 75-85°C, add bromine in portions over approximately 15 minutes, keeping the temperature below 95°C.

-

Stir the reaction mixture at 90°C for 8 hours, then cool to room temperature.

-

Oxidation: Add the resulting suspension in portions to 63% nitric acid over about 1 hour, maintaining the temperature at 20-25°C using an ice bath.

-

Stir the heavy brown slurry for 10 hours at room temperature.

-

Work-up and Purification: Remove bromine and o-dichlorobenzene by steam distillation.

-

Wash the crude product by stirring it three times with boiling water, decanting the aqueous phase each time.

-

For final purification, dissolve the wet, crude this compound in hot o-dichlorobenzene (approx. 155°C) to remove residual water, then cool to induce crystallization.

-

Filter the purified product, wash with a suitable solvent (e.g., methanol), and dry in a vacuum oven. The expected yield is approximately 60-80%.[12]

Characterization Workflow and Protocols

The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques.

Caption: Logical workflow for the characterization of this compound.

Experimental Protocols: Characterization

3.1.1. Melting Point Determination

-

Methodology: A small amount of the dried crystalline sample is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2°C per minute) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Expected Result: The melting point should be sharp and fall within the literature range of 224-226°C.[4] A broad or depressed melting point may indicate impurities.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Methodology: The spectrum of the solid sample is typically recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The sample is scanned over the range of 4000-400 cm⁻¹.

-

Expected Result: The spectrum should show strong absorption bands characteristic of an α-diketone. Key peaks include a C=O stretching vibration for the diketone group (typically around 1660-1680 cm⁻¹) and bands corresponding to the aromatic C-Br stretching.

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Expected Result:

-

¹H NMR: Due to the symmetrical structure, the proton spectrum is expected to be simple, showing two doublets in the aromatic region (typically ~7.5-8.0 ppm) corresponding to the AA'BB' spin system of the p-disubstituted benzene rings.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O, typically >190 ppm) and the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift.

-

3.1.4. Mass Spectrometry (MS)

-

Methodology: The sample is analyzed using a mass spectrometer, often with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for separation.

-

Expected Result: The mass spectrum will show the molecular ion peak (M⁺). A characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br) will be observed for the molecular ion and bromine-containing fragments, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks. Key fragments may include those corresponding to the bromobenzoyl cation [BrC₆H₄CO]⁺.[6]

References

- 1. This compound | 35578-47-3 | FD67078 | Biosynth [biosynth.com]

- 2. CAS 35578-47-3: 4,4′-Dibromobenzil | CymitQuimica [cymitquimica.com]

- 3. This compound | 35578-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C14H8Br2O2 | CID 96430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 35578-47-3 [m.chemicalbook.com]

- 9. This compound(35578-47-3) 1H NMR [m.chemicalbook.com]

- 10. This compound(35578-47-3) IR Spectrum [chemicalbook.com]

- 11. This compound(35578-47-3) MS [m.chemicalbook.com]

- 12. US3829496A - Process for the production of this compound - Google Patents [patents.google.com]

Spectroscopic Analysis of 4,4'-Dibromobenzil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dibromobenzil (C₁₄H₈Br₂O₂), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in chemistry and drug development requiring detailed structural confirmation of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. Due to the limitations in accessing specific raw spectral data, the NMR and IR data presented are predicted values based on the known chemical structure and established spectroscopic principles. The mass spectrometry data is based on experimentally reported values.[1]

¹H and ¹³C NMR Data (Predicted)

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ ppm) | Multiplicity | Chemical Shift (δ ppm) | Carbon Assignment |

| ~7.75 | Doublet (d) | ~192 | C=O |

| ~7.65 | Doublet (d) | ~132 | C-Br |

| ~131 | Aromatic CH | ||

| ~130 | Aromatic CH | ||

| ~129 | Aromatic C (ipso) |

Note: Predicted chemical shifts are highly dependent on the solvent and the specific NMR spectrometer frequency used. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern.

Infrared (IR) Spectroscopy Data (Predicted)

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1680-1660 | Strong | C=O stretch (α-diketone) |

| ~1580 | Medium-Strong | C=C stretch (aromatic) |

| ~1070 | Strong | C-Br stretch |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Note: The IR spectrum of a solid sample is typically acquired using a KBr pellet technique.[1]

Mass Spectrometry (MS) Data

Table 3: Key Mass Spectrometry Fragments for this compound [1]

| m/z | Proposed Fragment |

| 368/370/372 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster for two Br atoms) |

| 183/185 | [BrC₆H₄CO]⁺ (Bromobenzoyl cation) |

| 155/157 | [BrC₆H₄]⁺ (Bromophenyl cation) |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

Standard acquisition parameters are set, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon frequency.

-

Proton-decoupled mode is used to simplify the spectrum.

-

A wider spectral width (typically 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer relaxation delay may be required.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture is thoroughly ground to a fine, homogeneous powder.

-

-

Pellet Formation:

-

The powdered mixture is transferred to a pellet press die.

-

A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.

-

Gas Chromatography (GC):

-

A small volume of the sample solution (typically 1 µL) is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry (MS):

-

As this compound elutes from the GC column, it enters the EI source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: Plausible mass spectral fragmentation pathway for this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 4,4'-Dibromobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4,4'-Dibromobenzil (CAS No: 35578-47-3), a key intermediate in various organic syntheses. Due to a lack of specific quantitative data in publicly available literature, this guide also furnishes detailed experimental protocols for researchers to determine these critical parameters.

Introduction to this compound

This compound, with the molecular formula C₁₄H₈Br₂O₂, is a yellow crystalline solid.[1][2] It belongs to the class of aromatic diketones and serves as a versatile building block in the synthesis of various organic compounds, including heterocyclic structures.[3] Understanding its solubility and stability is paramount for its effective use in reaction chemistry, process development, and for ensuring the quality and purity of resulting products.

Solubility Profile

Currently, there is a notable absence of quantitative solubility data for this compound in common laboratory solvents within peer-reviewed literature. However, qualitative descriptions have been reported and are summarized below.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Water | Sparingly soluble | [1][4] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| o-Dichlorobenzene | Soluble at elevated temperatures |

It is crucial for researchers to quantitatively determine the solubility in a range of solvents relevant to their specific applications. A detailed protocol for this determination is provided in the "Experimental Protocols" section of this guide.

Stability Profile

Thermal Stability: Benzil derivatives can be sensitive to high temperatures.[2] While this compound has a high melting point of 224-226 °C, prolonged exposure to elevated temperatures, even below its melting point, could potentially lead to degradation.

Photostability: Aromatic ketones are known to be photoreactive and can undergo degradation upon exposure to ultraviolet (UV) radiation.[5] The benzil moiety in this compound contains chromophores that absorb UV light, which could initiate photochemical reactions.[2] These reactions can be complex and may lead to a variety of degradation products. The specific degradation pathway for this compound under photolytic stress has not been documented.

Given the potential for both thermal and photolytic degradation, it is recommended that this compound be stored in a cool, dark, and well-ventilated area.[2] Detailed protocols for assessing its stability are outlined below.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol describes a method for determining the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

A selection of analytical grade solvents (e.g., acetone, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, hexane, toluene, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate equipped with a thermostat set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Weigh the remaining solid to determine the mass of dissolved this compound.

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration and the known volumes.

-

Protocol for Stability Assessment

This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

A suitable solvent in which this compound is soluble and stable for the duration of the analysis.

-

pH buffers (e.g., pH 4, 7, and 9)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)[6]

-

HPLC system with a UV detector (preferably with a photodiode array detector for peak purity analysis)

-

LC-MS system for identification of degradation products

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

For hydrolytic stability, dilute the stock solution with the respective pH buffers.

-

-

Stress Conditions:

-

Thermal Stability: Aliquot the solution into sealed vials and expose them to elevated temperatures (e.g., 40 °C, 60 °C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Store control samples at a reference temperature (e.g., 4 °C).

-

Photostability: Expose the solution in photochemically transparent containers to a light source within a photostability chamber.[6] The exposure should comply with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] Wrap control samples in aluminum foil to protect them from light.

-

Hydrolytic Stability: Incubate the solutions prepared in different pH buffers at a controlled temperature.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from the stressed and control samples.

-

Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Quantify the amount of this compound remaining and any major degradation products formed.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point under each stress condition.

-

Determine the degradation rate and identify the conditions under which the compound is unstable.

-

If significant degradation is observed, use LC-MS to identify the structure of the degradation products.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility Assessment of this compound.

Caption: Workflow for Stability Assessment of this compound.

Conclusion

While this compound is a valuable reagent in organic synthesis, a comprehensive, publicly available dataset on its quantitative solubility and stability is currently lacking. This guide consolidates the existing qualitative information and provides robust, detailed protocols for researchers to generate the necessary quantitative data. By following these standardized methods, scientists and drug development professionals can ensure the reliable and effective application of this compound in their work, leading to improved process control and product quality.

References

An In-depth Technical Guide to the Safe Handling of 4,4'-Dibromobenzil

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 4,4'-Dibromobenzil, a chemical intermediate used in various organic syntheses. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential health and environmental risks.

Chemical Identification and Properties

This compound is a diketone derivative characterized by two bromophenyl groups.[1][2] It is a yellow crystalline solid.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 35578-47-3 | [1][3][5] |

| Molecular Formula | C₁₄H₈Br₂O₂ | [1][3][5] |

| Molecular Weight | 368.02 g/mol | [1] |

| Appearance | Yellow Crystalline Powder/Solid | [3][4] |

| Melting Point | 224-226 °C | [4][6] |

| Boiling Point | 457.2 ± 30.0 °C (Predicted) | [4] |

| Density | 1.6983 (Rough Estimate) | [4] |

| Water Solubility | Sparingly soluble | [4] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [2] |

| InChI Key | NYCBYBDDECLFPE-UHFFFAOYSA-N | [5] |

| SMILES | BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(Br)C=C1 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][3][7] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1][3][7] |

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and ensure the stability of this compound.

3.1. Handling

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][8] A dust mask (type N95 or equivalent) is recommended.

-

Hygiene: Wash hands thoroughly after handling.[3][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][8] Do not eat, drink, or smoke when using this product.

3.2. Storage

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store in an inert atmosphere at room temperature.[4]

-

Incompatibilities: Information on specific incompatible materials is not widely available; however, it is good practice to store it away from strong oxidizing agents.

Caption: Required Personal Protective Equipment Workflow.

First-Aid Measures

Immediate medical attention is required in case of significant exposure.

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][9] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][8] Get medical attention.[3][8]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][8] If not breathing, give artificial respiration.[3][8] Get medical attention.[3][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[8][9] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[10] Get medical attention.[3][8]

Caption: Emergency First-Aid Procedures for Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10][11]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[9][11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required.[9][11] Evacuate personnel to safe areas.[9][11] Avoid contact with skin, eyes, or clothing.[9][11]

-

Environmental Precautions: Should not be released into the environment.[9][11] Do not allow material to contaminate the ground or water system.[9][11]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[9][10] Avoid dust formation.[9][10]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Waste disposal should be handled by an approved waste disposal plant.[3]

Toxicological and Ecological Information

-

Toxicological Information: No acute toxicity data is available. The primary hazards are skin, eye, and respiratory irritation.[1][3]

-

Ecological Information: No specific ecological data is available. It is advised to prevent its release into the environment.[3][9]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

- 1. This compound | C14H8Br2O2 | CID 96430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 35578-47-3: 4,4′-Dibromobenzil | CymitQuimica [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound CAS#: 35578-47-3 [m.chemicalbook.com]

- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Reactivity of the Diketone Group in 4,4'-Dibromobenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dibromobenzil is a versatile building block in organic synthesis, primarily owing to the reactivity of its 1,2-diketone functional group. The presence of bromine atoms at the para positions of the phenyl rings significantly influences the electrophilicity of the carbonyl carbons, thereby modulating the compound's reactivity in various transformations. This technical guide provides a comprehensive overview of the key reactions involving the diketone moiety of this compound, including condensation reactions for the synthesis of heterocyclic systems, the classic benzilic acid rearrangement, and the formation of imidazole derivatives. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound, a derivative of benzil, is a crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1] Its molecular structure is characterized by a central 1,2-dicarbonyl group (ethanedione) flanked by two 4-bromophenyl moieties.[1] The diketone functionality is the primary site of chemical reactivity, participating in a variety of reactions that are fundamental to the construction of complex molecular architectures.

The electron-withdrawing nature of the bromine atoms, through an inductive effect, enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack compared to unsubstituted benzil. This electronic modification influences the kinetics and outcomes of reactions at the diketone core, a factor of considerable importance in synthetic design. This guide will delve into the principal reaction pathways of the diketone group in this compound, providing practical experimental details and a comparative analysis of its reactivity.

Key Reactions of the Diketone Group

The reactivity of the diketone group in this compound is highlighted by three major classes of reactions: condensation with binucleophiles, base-catalyzed rearrangement, and multi-component reactions to form imidazoles.

Condensation Reactions: Synthesis of Quinoxalines

A cornerstone reaction of 1,2-diketones is their condensation with 1,2-diamines to form quinoxalines, a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. The reaction of this compound with o-phenylenediamine yields 2,3-bis(4-bromophenyl)quinoxaline.

Signaling Pathway for Quinoxaline Synthesis

Caption: Condensation of this compound with o-phenylenediamine.

Experimental Protocol: Synthesis of 2,3-bis(4-bromophenyl)quinoxaline

A mixture of this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) is refluxed in ethanol for 5 hours.[2] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as tetrahydrofuran (THF).[2]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Yield (%) |

| This compound | C₁₄H₈Br₂O₂ | 368.02 | 1.0 | - |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 | - |

| 2,3-bis(4-bromophenyl)quinoxaline | C₂₀H₁₂Br₂N₂ | 440.14 | - | 74[2] |

Table 1: Quantitative data for the synthesis of 2,3-bis(4-bromophenyl)quinoxaline.

Benzilic Acid Rearrangement

The benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, wherein they are converted to α-hydroxy carboxylic acids upon treatment with a strong base.[3] This reaction proceeds via a 1,2-aryl migration. For this compound, this rearrangement is expected to yield 4,4'-dibromobenzilic acid. The electron-withdrawing nature of the bromine atoms is anticipated to facilitate the rearrangement due to stabilization of the transition state.

Workflow for Benzilic Acid Rearrangement

Caption: Experimental workflow for the benzilic acid rearrangement.

Experimental Protocol: Synthesis of 4,4'-Dibromobenzilic Acid (Adapted from Benzil)

In a round-bottom flask, this compound (1.0 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of potassium hydroxide (approx. 4-5 equivalents) is added, and the mixture is heated at reflux for 15-30 minutes. The reaction mixture is then cooled to room temperature and acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Expected Yield (%) |

| This compound | C₁₄H₈Br₂O₂ | 368.02 | 1.0 | - |

| Potassium Hydroxide | KOH | 56.11 | ~4-5 | - |

| 4,4'-Dibromobenzilic Acid | C₁₄H₁₀Br₂O₃ | 386.03 | - | High (qualitative) |

Table 2: Expected quantitative data for the benzilic acid rearrangement of this compound.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski reaction is a multi-component synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[5] When this compound is used as the dicarbonyl component with 4-bromobenzaldehyde and ammonium acetate (as a source of ammonia), the expected product is 2,4,5-tris(4-bromophenyl)imidazole.

Logical Relationship in Debus-Radziszewski Synthesis

Caption: Key steps in the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-tris(4-bromophenyl)imidazole (Representative)

Note: A specific protocol for the synthesis of 2,4,5-tris(4-bromophenyl)imidazole from this compound was not found in the searched literature. The following is a representative procedure based on the synthesis of similar trisubstituted imidazoles.[6]

A mixture of this compound (1.0 equivalent), 4-bromobenzaldehyde (1.0 equivalent), and ammonium acetate (2.5 equivalents) is heated, either neat or in a solvent such as glacial acetic acid or ethanol. The reaction can be carried out under conventional heating (reflux) or using microwave irradiation to accelerate the reaction.[6] Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Expected Yield (%) |

| This compound | C₁₄H₈Br₂O₂ | 368.02 | 1.0 | - |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 | - |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 2.5 | - |

| 2,4,5-tris(4-bromophenyl)imidazole | C₂₁H₁₃Br₃N₂ | 533.05 | - | Moderate to High |

Table 3: Expected quantitative data for the Debus-Radziszewski synthesis.

Influence of Bromo-Substituents on Reactivity

The para-bromo substituents on the phenyl rings of this compound exert a significant electronic influence on the reactivity of the diketone group. Bromine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution.

However, for reactions involving the carbonyl groups, the electron-withdrawing inductive effect is more pronounced. This effect pulls electron density away from the carbonyl carbons, increasing their partial positive charge and making them more electrophilic. Consequently, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzil. This enhanced reactivity can lead to faster reaction rates in condensation reactions and may also influence the equilibrium of reversible steps.

Characterization of Reaction Products

The products of the reactions described above can be characterized using standard spectroscopic techniques.

| Product | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected IR Absorption Bands (cm⁻¹) |

| 2,3-bis(4-bromophenyl)quinoxaline | Aromatic protons in the range of 7.0-8.5 ppm. | Aromatic carbons in the range of 120-155 ppm. | C=N stretching, C=C aromatic stretching. |

| 4,4'-Dibromobenzilic Acid | Aromatic protons in the range of 7.0-7.8 ppm, a broad singlet for the carboxylic acid proton (variable), and a singlet for the hydroxyl proton (variable). | Aromatic carbons, a quaternary carbon attached to the hydroxyl group (~75-85 ppm), and a carboxylic acid carbonyl carbon (~175-185 ppm). | Broad O-H stretch (carboxylic acid and alcohol), C=O stretch (carboxylic acid), C-O stretch, and aromatic C-H and C=C stretching. |

| 2,4,5-tris(4-bromophenyl)imidazole | Aromatic protons in the range of 7.0-8.0 ppm and a broad singlet for the N-H proton (variable). | Aromatic carbons in the range of 120-150 ppm. | N-H stretching, C=N stretching, and aromatic C-H and C=C stretching. |

Table 4: General expected spectroscopic data for the reaction products.

Conclusion

The diketone group of this compound is a highly reactive functionality that enables the synthesis of a diverse range of molecular structures. Its condensation with diamines provides a straightforward route to quinoxalines, while the benzilic acid rearrangement offers access to α-hydroxy carboxylic acids. Furthermore, its participation in the Debus-Radziszewski reaction allows for the construction of highly substituted imidazole scaffolds. The presence of the bromine substituents enhances the electrophilicity of the carbonyl carbons, a feature that can be harnessed for efficient synthetic transformations. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemistry of this compound in the pursuit of novel compounds for drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 35578-47-3|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 35578-47-3: 4,4′-Dibromobenzil | CymitQuimica [cymitquimica.com]

- 6. DIBROMOBENZILIC ACID | 30738-49-9 [chemicalbook.com]

The Pivotal Role of Bromine Substituents in the Reactivity of 4,4'-Dibromobenzil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromobenzil, a symmetrical diaryl-α-diketone, serves as a versatile building block in organic synthesis, finding applications in the preparation of a variety of complex molecules, including heterocyclic compounds, and as an intermediate in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms at the para positions of the phenyl rings significantly modulates the reactivity of the benzil core compared to its unsubstituted counterpart. This technical guide provides a comprehensive analysis of the role of these bromine substituents, detailing their electronic and steric effects, and the consequent impact on the reactivity of the dicarbonyl moiety. This document summarizes key quantitative data, provides detailed experimental protocols for representative transformations, and visualizes reaction pathways and workflows.

The Influence of Bromine Substituents: Electronic and Steric Effects

The bromine atoms in this compound exert a dual electronic influence on the aromatic rings and, consequently, on the reactivity of the adjacent carbonyl groups: a deactivating inductive effect (-I) and an activating resonance effect (+M).

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This electron withdrawal is transmitted to the carbonyl carbons, rendering them more electrophilic and thus more susceptible to nucleophilic attack. This effect is paramount in enhancing the reactivity of the dicarbonyl core.

-

Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution, but an activation of the carbonyl groups towards nucleophilic addition.

Steric Effects: The bromine atoms, being larger than hydrogen, introduce a moderate degree of steric hindrance at the ortho positions of the phenyl rings. However, their placement at the para position in this compound minimizes direct steric interference with the carbonyl groups, allowing nucleophiles to approach the electrophilic centers with relative ease.

Enhanced Reactivity of the Dicarbonyl Core

The primary consequence of the electron-withdrawing nature of the bromine substituents is the enhanced electrophilicity of the carbonyl carbons in this compound. This heightened reactivity is manifested in several key reaction types.

Condensation Reactions: The Gateway to Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinoxalines, through condensation reactions with 1,2-diamines. The electron-withdrawing bromine atoms facilitate the initial nucleophilic attack of the diamine on the carbonyl carbons, leading to higher reaction rates and often improved yields compared to unsubstituted benzil.

Table 1: Comparison of Yields in Quinoxaline Synthesis

| Benzil Derivative | 1,2-Diaminobenzene Derivative | Catalyst/Solvent | Yield (%) | Reference |

| This compound | 1,2-Phenylenediamine | Not specified | High | Inferred from general statements on reactivity |

| Benzil | 1,2-Phenylenediamine | Various | Good to Excellent | General literature on quinoxaline synthesis |

| 4,4'-Dimethoxybenzil | 1,2-Phenylenediamine | Not specified | Lower than benzil | Inferred from electronic effects |

The Aryl Halide Functionality: A Handle for Cross-Coupling

The bromine atoms in this compound are not merely spectators that activate the dicarbonyl core; they are also reactive handles for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a particularly attractive building block for the synthesis of complex, poly-functionalized molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of this compound with boronic acids or their esters provides a powerful method for the introduction of new aryl or vinyl substituents. The reactivity of the C-Br bond in this reaction is a key factor.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources |

| Ligand | PPh₃, P(t-Bu)₃, or other phosphine ligands |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or other inorganic bases |

| Solvent | Toluene, Dioxane, DMF, or mixtures with water |

| Temperature | 80 - 120 °C |

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for similar substrates. Optimization may be required for specific applications.

Synthesis of 2,3-Bis(4-bromophenyl)quinoxaline

Materials:

-

This compound

-

1,2-Phenylenediamine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of hot ethanol.

-

To this solution, add a solution of 1.05 equivalents of 1,2-phenylenediamine in ethanol.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired 2,3-bis(4-bromophenyl)quinoxaline.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

The bromine substituents in this compound play a multifaceted and crucial role in defining its reactivity. Primarily, their strong electron-withdrawing inductive effect significantly enhances the electrophilicity of the dicarbonyl core, making it a highly reactive substrate for nucleophilic additions and condensation reactions. This enhanced reactivity facilitates the efficient synthesis of complex heterocyclic structures. Furthermore, the bromine atoms themselves serve as versatile functional handles for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. This dual functionality makes this compound a valuable and powerful tool in the arsenal of synthetic chemists, particularly those in the fields of medicinal chemistry and materials science, where the rational design and synthesis of novel functional molecules are paramount. The provided experimental protocols serve as a starting point for the exploration of the rich chemistry of this important building block.

A Technical Guide to the Synthesis of 4,4'-Dibromobenzil: History, and Methodology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4,4'-Dibromobenzil, a key intermediate in various advanced organic syntheses. The document details the historical context of its preparation, presents key quantitative data, and offers a comprehensive experimental protocol for its synthesis. Included are visualizations of the synthetic pathway to facilitate a deeper understanding of the chemical transformations involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development.

Introduction

This compound (C₁₄H₈Br₂O₂) is a diaryl-α-diketone that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzil core with bromine atoms at the para positions of both phenyl rings, imparts unique reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2] Notably, it is an important intermediate in the preparation of insecticides, such as 4,4'-dibromobenzilic acid isopropylester, and has been utilized in the synthesis of novel quinoxaline-based sensitizers for dye-sensitized solar cells.[2][3] This guide explores the historical development of its synthesis and provides a detailed protocol for its preparation.

Historical Perspective of Synthesis

The synthesis of this compound is rooted in early 20th-century organic chemistry. An early method was reported by H. Biltz in 1908 and 1909.[3] This process involved the reaction of benzoin with urea in the presence of glacial acetic acid to form 4,5-diphenyl-imidazol-2-one. This intermediate was then brominated, oxidized with bromine, and hydrolyzed in diluted acetic acid to yield this compound.[3] This multi-step procedure, while foundational, presented challenges in terms of separation and purification of the intermediate, with a reported yield of about 70% based on the starting benzoin.[3]

A significant advancement in the synthesis of this compound was detailed in a 1974 patent.[3] This improved process also starts with the reaction of benzoin and urea but utilizes an inert, water-insoluble organic solvent instead of glacial acetic acid. The resulting intermediate, 4,5-diphenylimidazol-2-one, is then brominated and subsequently oxidized to form this compound in high purity and yields.[3] This method offers advantages in terms of process efficiency and product isolation.[3]

Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Br₂O₂ | [4][5][6] |

| Molecular Weight | 368.02 g/mol | [4][5][6][7] |

| CAS Number | 35578-47-3 | [2][4][5][6][7][8][9] |

| Melting Point | 224-226 °C | [2][7][8] |

| Appearance | Yellow to pale brown crystalline powder | [9][10] |

| Purity (technical grade) | ≥90% | [7] |

| Purity (HPLC) | ≥96.0% | [9] |

| Solubility | Sparingly soluble in water | [2][10] |

Experimental Protocol: Synthesis from Benzoin and Urea

The following is a detailed methodology for the synthesis of this compound, adapted from the process described in U.S. Patent 3,829,496.[3]

4.1. Materials and Reagents

-

Benzoin

-

Urea

-

o-Dichlorobenzene (or another suitable inert, water-insoluble organic solvent)

-

Bromine

-

63% Concentrated Nitric Acid

-

Organic or inorganic acid catalyst (e.g., p-toluenesulfonic acid)

4.2. Equipment

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Apparatus for steam distillation

-

Buchner funnel and flask for filtration

4.3. Step-by-Step Procedure

-

Formation of 4,5-Diphenylimidazol-2-one:

-

In a suitable reaction vessel, a mixture of benzoin, urea, and a catalytic amount of an acid catalyst in o-dichlorobenzene is heated.

-

The reaction mixture is stirred and heated to a temperature between 100°C and 200°C.

-

The water formed during the reaction is continuously removed by azeotropic distillation.

-

The reaction is monitored until the formation of 4,5-diphenylimidazol-2-one is complete, resulting in a suspension.

-

-

Bromination:

-

The suspension from the previous step is cooled.

-

At a temperature of 75°C to 85°C, bromine is added portion-wise over approximately 15 minutes, ensuring the temperature does not exceed 95°C.

-

The reaction mixture is then stirred at an internal temperature of 90°C for 8 hours.

-

After the reaction, the resulting suspension is cooled to room temperature.

-

-

Oxidation and Work-up:

-

The cooled suspension is added in portions over about 1 hour to 63% concentrated nitric acid at room temperature.

-

An exothermic reaction will occur; the temperature should be maintained at 20-25°C using an ice bath.

-

A heavy brown slurry is formed, which is stirred for 10 hours at room temperature.

-

Excess bromine and o-dichlorobenzene are removed from the reaction product by steam distillation.

-

-

Purification:

-

The crude this compound is worked up by stirring it three times with boiling water, decanting the aqueous phase each time.

-

The wet, crude product is then heated in o-dichlorobenzene to about 155°C to remove any remaining water.

-

The solution is then cooled, allowing the purified this compound to crystallize.

-

The crystals are collected by filtration, washed with a suitable solvent (e.g., tetrachloroethane), and dried.

-

Visualization of the Synthetic Pathway

The synthesis of this compound from benzoin and urea can be visualized as a multi-step process. The following diagrams illustrate the overall reaction workflow and the core chemical transformation.

Caption: Workflow for the synthesis of this compound.

Caption: Core chemical transformations in the synthesis.

References

- 1. CAS 35578-47-3: 4,4′-Dibromobenzil | CymitQuimica [cymitquimica.com]

- 2. This compound | 35578-47-3 [chemicalbook.com]

- 3. US3829496A - Process for the production of this compound - Google Patents [patents.google.com]

- 4. This compound | C14H8Br2O2 | CID 96430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 35578-47-3 | FD67078 | Biosynth [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 4,4′-二溴联苯酰 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound CAS#: 35578-47-3 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines using 4,4'-Dibromobenzil and Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, make them attractive scaffolds in drug discovery and development. The synthesis of quinoxalines is a cornerstone of medicinal chemistry, and the condensation of 1,2-dicarbonyl compounds with 1,2-diamines remains a fundamental and widely utilized method for their preparation.

This document provides detailed application notes and experimental protocols for the synthesis of a series of quinoxaline derivatives starting from 4,4'-dibromobenzil and various aromatic diamines. The methodologies presented are designed to be robust and adaptable for the synthesis of a library of compounds for further research and screening purposes.

Data Presentation

The following table summarizes the expected products and yields for the synthesis of various quinoxalines from this compound and a selection of substituted 1,2-diaminobenzenes. The reaction conditions are based on established protocols involving acetic acid as a catalyst under reflux.[1] It is important to note that while the protocol is robust, actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Diamine | Product Name | Molecular Formula | Expected Yield (%) |

| 1 | 1,2-Diaminobenzene | 2,3-Bis(4-bromophenyl)quinoxaline | C₂₀H₁₂Br₂N₂ | ~85-95 |